Cas no 877811-79-5 (1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one)

1-(2-Fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a fluorinated heterocyclic compound featuring a benzothiazolone core with a 2-fluorobenzoyl substituent. This structure imparts unique reactivity and potential utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances electrophilic properties, improving binding affinity in target interactions. Its benzothiazolone moiety is known for contributing to biological activity, making it a valuable intermediate in medicinal chemistry. The compound exhibits stability under standard handling conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular architecture allows for precise modifications, facilitating research in structure-activity relationship studies.
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one structure
877811-79-5 structure
Product Name:1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
CAS No:877811-79-5
MF:C14H8FNO2S
MW:273.282225608826
CID:6085754
PubChem ID:7266769
Update Time:2025-06-21

1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
    • 2,1-Benzisothiazol-3(1H)-one, 1-(2-fluorobenzoyl)-
    • F2552-0032
    • SR-01000913715
    • 1-(2-fluorobenzoyl)-2,1-benzothiazol-3-one
    • AKOS024659634
    • SR-01000913715-1
    • 1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one
    • 877811-79-5
    • Inchi: 1S/C14H8FNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H
    • InChI Key: ZFCHHTQXCVWVQA-UHFFFAOYSA-N
    • SMILES: N1(C(=O)C2=CC=CC=C2F)C2=C(C=CC=C2)C(=O)S1

Computed Properties

  • Exact Mass: 273.02597783g/mol
  • Monoisotopic Mass: 273.02597783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 62.7Ų

1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2552-0032-2μmol
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-79-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2552-0032-5μmol
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-79-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2552-0032-10μmol
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-79-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2552-0032-20μmol
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-79-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2552-0032-1mg
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-79-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2552-0032-2mg
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-79-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2552-0032-3mg
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-79-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2552-0032-4mg
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-79-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2552-0032-5mg
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-79-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2552-0032-10mg
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-79-5 90%+
10mg
$79.0 2023-05-16

Additional information on 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

1-(2-Fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

The compound 877811-79-5, also known as 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound belongs to the class of benzothiazoles, which are well-known for their versatile properties and wide-ranging applications in drug discovery and development. The structure of this compound is characterized by a benzothiazole ring system with a fluorinated benzoyl group attached at the 3-position, making it a unique derivative with potential bioactivity.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility, permeability, and metabolic stability. The presence of the fluorine atom in the benzoyl group of 877811-79-5 introduces electronic effects that can enhance the compound's interactions with biological targets. This makes it a promising candidate for exploring new therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

The synthesis of 877811-79-5 involves a multi-step process that typically begins with the preparation of the benzothiazole core. This is followed by the introduction of the fluorinated benzoyl group through methods such as Friedel-Crafts acylation or other coupling reactions. The optimization of these steps is critical to ensure high yields and purity, which are essential for subsequent biological evaluations.

In terms of biological activity, 877811-79-5 has shown potential as a modulator of key enzymes and receptors involved in disease pathways. For instance, recent research has demonstrated its ability to inhibit certain kinases associated with cancer cell proliferation. Additionally, its anti-inflammatory properties have been explored in preclinical models, suggesting its potential use in treating chronic inflammatory diseases.

The structural versatility of 877811-79-5 also makes it an attractive intermediate for further chemical modifications. By introducing additional functional groups or substituents, chemists can explore a broader range of biological activities and optimize the compound's pharmacological profile. This approach aligns with current trends in drug discovery that emphasize structure-based drug design and optimization.

From an analytical standpoint, the characterization of 8778-5 relies on advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring its suitability for biological testing. Furthermore, computational modeling tools have been employed to predict its binding affinity to target proteins, aiding in the rational design of more potent analogs.

In conclusion, 877811-79-5 represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with recent advances in synthetic and analytical techniques, positions it as a promising lead compound for future drug development efforts.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.